molecular formula C12H10N2O2 B13923918 4-(4-Methyl-3-nitrophenyl)pyridine CAS No. 4373-63-1

4-(4-Methyl-3-nitrophenyl)pyridine

Cat. No.: B13923918
CAS No.: 4373-63-1
M. Wt: 214.22 g/mol
InChI Key: RBQAQISFFINFTM-UHFFFAOYSA-N
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Description

4-(4-Methyl-3-nitrophenyl)pyridine is an organic compound with the molecular formula C12H10N2O2 It is a derivative of pyridine, where the pyridine ring is substituted with a 4-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-3-nitrophenyl)pyridine typically involves the nitration of 4-methylphenylpyridine. One common method is the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent, which gives the N-nitropyridinium ion. This ion is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to obtain the nitropyridine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yields and purity. Continuous flow synthesis methods have been explored to improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methyl-3-nitrophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Reduction: The major product is 4-(4-Methyl-3-aminophenyl)pyridine.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

4-(4-Methyl-3-nitrophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-nitrophenyl)pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyridine ring can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

    4-Nitropyridine: Similar in structure but lacks the methyl group.

    4-(4-Nitrophenyl)pyridine: Similar but without the methyl group on the phenyl ring.

    4-(3-Nitrophenyl)pyridine: Similar but with the nitro group in a different position.

Uniqueness: 4-(4-Methyl-3-nitrophenyl)pyridine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs .

Properties

CAS No.

4373-63-1

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-(4-methyl-3-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O2/c1-9-2-3-11(8-12(9)14(15)16)10-4-6-13-7-5-10/h2-8H,1H3

InChI Key

RBQAQISFFINFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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